molecular formula C7H4F4S B7880723 2-Fluoro-5-trifluoromethylbenzenethiol CAS No. 304901-48-2

2-Fluoro-5-trifluoromethylbenzenethiol

Cat. No.: B7880723
CAS No.: 304901-48-2
M. Wt: 196.17 g/mol
InChI Key: KWAZFGPHDLINBM-UHFFFAOYSA-N
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Description

2-Fluoro-5-trifluoromethylbenzenethiol is an organofluorine compound with the molecular formula C7H4F4S. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring, along with a thiol group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Fluoro-5-trifluoromethylbenzenethiol typically involves the introduction of fluorine and trifluoromethyl groups into a benzene ring, followed by the addition of a thiol group. One common synthetic route includes the trifluoromethylation of a fluorobenzene derivative, followed by thiolation.

Industrial production methods may involve continuous-flow processes to ensure better control over reaction conditions and higher yields. These methods often utilize specialized reactors and optimized reaction parameters to achieve efficient and scalable production .

Chemical Reactions Analysis

2-Fluoro-5-trifluoromethylbenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under specific conditions.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles and appropriate solvents.

    Addition: The compound can undergo addition reactions with electrophiles, particularly at the thiol group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-5-trifluoromethylbenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-5-trifluoromethylbenzenethiol exerts its effects is largely dependent on its interactions with molecular targets. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, often through hydrophobic interactions and the formation of strong hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-5-trifluoromethylbenzenethiol can be compared with other fluorinated benzenethiols, such as:

The uniqueness of this compound lies in its combination of a thiol group with fluorine and trifluoromethyl substituents, which provides a distinct set of chemical and physical properties useful in various applications.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAZFGPHDLINBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301263161
Record name Benzenethiol, 2-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304901-48-2
Record name Benzenethiol, 2-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304901-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301263161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The above-obtained 3-ethoxythiocarbonylthio-4-fluorobenzotrifluoride was dissolved in 100 ml of tetrahydrofuran without further purification. The solution was added dropwise to a suspension of 4.4 g of lithium aluminum hydride in 100 ml of tetrahydrofuran. The reaction mixture was stirred for 3 hours, followed by addition of diluted hydrochloric acid to adjust the pH to 1, and the mixture was extracted with ethyl acetate, giving 13 g of 4-fluoro-3-mercaptobenzotrifluoride.
Name
3-ethoxythiocarbonylthio-4-fluorobenzotrifluoride
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4.4 g
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100 mL
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